molecular formula C10H6BrNO2 B2987662 1-Bromo-4-nitronaphthalene CAS No. 4236-05-9

1-Bromo-4-nitronaphthalene

Cat. No.: B2987662
CAS No.: 4236-05-9
M. Wt: 252.067
InChI Key: OUENKLKXUFZIPK-UHFFFAOYSA-N
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Description

1-Bromo-4-nitronaphthalene is an organic compound with the molecular formula C10H6BrNO2. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a nitro group at the fourth position. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

1-Bromo-4-nitronaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 4-nitronaphthalene. This process typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial production methods may involve similar bromination reactions but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to maintain precise control over reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-4-nitronaphthalene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Bromo-4-nitronaphthalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-nitronaphthalene primarily involves its reactivity towards nucleophiles and reducing agents. The bromine atom, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution. The nitro group, on the other hand, can undergo reduction to form amino derivatives, which are key intermediates in various synthetic pathways .

Comparison with Similar Compounds

1-Bromo-4-nitronaphthalene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-4-nitronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUENKLKXUFZIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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